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CAS No.: 88977-30-4

Cat. No.: B126791 Get Quote

A Senior Application Scientist's In-depth Analysis of a Key Dihydropyridine Metabolite

Introduction
Isradipine, a potent dihydropyridine calcium channel blocker, is a widely prescribed therapeutic

agent for the management of hypertension.[1][2] Its clinical efficacy is intrinsically linked to its

pharmacokinetic and metabolic profile. Isradipine undergoes extensive first-pass metabolism,

primarily in the liver, with virtually none of the parent drug being excreted unchanged.[3][4] This

metabolic conversion leads to the formation of several metabolites, the majority of which are

considered pharmacologically inactive.[4][5] Among these, demethyl isradipine, a carboxylic

acid derivative, represents a key product of ester hydrolysis.

This technical guide provides a comprehensive overview of demethyl isradipine, designed for

researchers, scientists, and drug development professionals. It delves into the metabolic

pathways leading to its formation, its physicochemical properties, analytical methodologies for

its quantification, and a critical evaluation of its pharmacological activity. This document is

structured to provide not only a summary of the available data but also to offer expert insights

into the experimental rationale and the implications for drug metabolism and safety studies.

Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a metabolite is fundamental to

developing robust bioanalytical methods and for assessing its potential for biological activity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b126791?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/2143980/
https://en.wikipedia.org/wiki/Isradipine
https://www.drugs.com/pro/isradipine.html
https://pubmed.ncbi.nlm.nih.gov/1830320/
https://pubmed.ncbi.nlm.nih.gov/1830320/
https://emedz.net/blog/isradipine
https://www.benchchem.com/product/b126791?utm_src=pdf-body
https://www.benchchem.com/product/b126791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and clearance pathways.

Table 1: Physicochemical Properties of Isradipine and Demethyl Isradipine

Property Isradipine
Demethyl
Isradipine

Data
Source/Method

IUPAC Name

3-Methyl 5-propan-2-

yl 4-(2,1,3-

benzoxadiazol-4-

yl)-2,6-dimethyl-1,4-

dihydropyridine-3,5-

dicarboxylate

4-(benzo[c][3][5]

[6]oxadiazol-4-yl)-5-

(isopropoxycarbonyl)-

2,6-dimethyl-1,4-

dihydropyridine-3-

carboxylic acid

[2][7]

CAS Number 75695-93-1 88977-30-4 [2]

Molecular Formula C₁₉H₂₁N₃O₅ C₁₈H₁₉N₃O₅ [2][8]

Molecular Weight 371.39 g/mol 357.37 g/mol [2][8]

LogP (Predicted) ~2.9 - 4.3 ~2.4 (Predicted) [9]

pKa (Predicted) Not Ionizable ~4.5 (Carboxylic Acid)
Prediction based on

chemical structure

Aqueous Solubility
Practically insoluble

(<10 mg/L at 37°C)

Predicted to be low,

but higher than

isradipine at

physiological pH

[3]

Note: Predicted values are based on computational models and should be confirmed

experimentally.

The structural change from a methyl ester in isradipine to a carboxylic acid in demethyl
isradipine significantly alters its physicochemical properties. The introduction of the ionizable

carboxylic acid group is expected to increase its water solubility at physiological pH compared

to the highly lipophilic parent drug. This has direct implications for its distribution and

elimination from the body.
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Metabolic Formation of Demethyl Isradipine
Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4

(CYP3A4) isoenzyme.[10] The metabolic pathways are complex, involving two major routes of

biotransformation: oxidation of the dihydropyridine ring to its pyridine analogue and hydrolysis

of the ester side chains.[3][11] Demethyl isradipine is a product of the latter pathway.

The formation of demethyl isradipine occurs through the hydrolysis of the methyl ester at the

C3 position of the dihydropyridine ring. While CYP enzymes can mediate ester hydrolysis, this

reaction is also commonly catalyzed by carboxylesterases, which are abundant in the liver. The

exact contribution of each enzyme system to the formation of demethyl isradipine from

isradipine has not been definitively elucidated in the public domain literature.

Isradipine
(C₁₉H₂₁N₃O₅)

Demethyl Isradipine
(C₁₈H₁₉N₃O₅)

Ester Hydrolysis
(Carboxylesterases, CYP3A4)

Other Metabolites
(e.g., Pyridine Derivatives)

Oxidation
(CYP3A4)
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Metabolic pathway of Isradipine to Demethyl Isradipine.

Pharmacological Activity Profile
A critical aspect of characterizing any drug metabolite is to determine its pharmacological

activity relative to the parent compound. The prescribing information for isradipine states that

its metabolites are inactive.[3] This assertion is crucial for understanding the drug's overall

safety and efficacy profile, as active metabolites could contribute to the therapeutic effect or to

off-target toxicities.
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While direct experimental evidence from studies specifically designed to evaluate the

pharmacological activity of isolated demethyl isradipine is not widely available in the peer-

reviewed literature, the consensus from regulatory documents and clinical pharmacology

summaries is that it is pharmacologically inactive.[4][5] The structural transformation from an

ester to a carboxylic acid at a position critical for the interaction with the L-type calcium channel

is likely to significantly reduce or abolish its binding affinity and, consequently, its channel-

blocking activity.

From a drug development perspective, the confirmation of a metabolite's inactivity is a key step

in the safety assessment. It simplifies the interpretation of pharmacokinetic-pharmacodynamic

(PK/PD) relationships, as the pharmacological effects can be primarily attributed to the parent

drug.

Analytical Methodologies for Quantification
The accurate quantification of demethyl isradipine in biological matrices is essential for

comprehensive pharmacokinetic studies of isradipine. Given its acidic nature, the analytical

methodology for demethyl isradipine differs from that of the neutral parent drug, particularly in

the sample preparation and chromatographic conditions. Liquid chromatography-tandem mass

spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of

drug metabolites.

A Proposed Bioanalytical Workflow
The following outlines a robust, self-validating workflow for the quantification of demethyl
isradipine in human plasma, based on established principles of bioanalysis.
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Bioanalytical workflow for demethyl isradipine quantification.
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Detailed Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust method for extracting acidic metabolites from a complex biological

matrix like plasma. Acidifying the sample ensures that demethyl isradipine is in its neutral,

more organic-soluble form.

Protocol:

To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-

labeled demethyl isradipine or a structurally similar carboxylic acid).

Acidify the sample with 25 µL of 1 M formic acid.

Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).

Vortex for 5 minutes.

Centrifuge at 10,000 x g for 5 minutes.

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream

of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

Rationale: A reversed-phase C18 column provides good retention and separation of

moderately polar compounds. The use of a tandem mass spectrometer in Multiple Reaction

Monitoring (MRM) mode ensures high selectivity and sensitivity.

UPLC Parameters:

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: A linear gradient from 10% to 90% B over 3 minutes.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Mass Spectrometry Parameters (Proposed):

Ionization Mode: Electrospray Ionization (ESI), Negative

MRM Transitions:

Demethyl Isradipine:m/z 356.1 -> [Fragment Ion 1], m/z 356.1 -> [Fragment Ion 2]

Internal Standard: To be determined based on the chosen standard.

Note: The specific fragment ions for demethyl isradipine would need to be determined

through infusion and optimization on the mass spectrometer. A likely fragmentation would

involve the loss of the isopropoxycarbonyl group. For isradipine, a known transition is m/z

372.1 -> m/z 312.2.[12]

Synthesis of Demethyl Isradipine Reference
Standard
The availability of a well-characterized reference standard is a prerequisite for any quantitative

bioanalytical method. Demethyl isradipine can be synthesized for use as such a standard.

While detailed synthetic procedures are often proprietary, a plausible route involves the

selective hydrolysis of the methyl ester of isradipine or a Hantzsch-type pyridine synthesis

using an appropriate precursor with a free carboxylic acid group.

A published method for the radiosynthesis of [¹¹C]isradipine utilizes demethyl isradipine as the

precursor, confirming its successful synthesis and isolation.[7] The synthesis generally involves

the reaction of the carboxylic acid precursor with a methylating agent. For the preparation of

the unlabeled standard, a similar approach starting with appropriate building blocks for the

dihydropyridine ring would be employed.

Conclusion
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Demethyl isradipine is a key metabolite of isradipine formed through ester hydrolysis. Based

on available data and regulatory guidance, it is considered pharmacologically inactive, a critical

factor in the safety profile of the parent drug. This technical guide has provided a

comprehensive overview of its formation, properties, and a detailed, practical approach to its

quantification in biological matrices. The provided methodologies and insights serve as a

valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical

development, enabling a more complete understanding of the disposition of isradipine. Further

research to definitively characterize the enzymatic pathways of its formation and direct

experimental confirmation of its pharmacological inactivity would further solidify our

understanding of this dihydropyridine metabolite.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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